molecular formula C14H23NO2 B8296074 (2,2-Diethoxyethyl)-(3-ethylphenyl)amine

(2,2-Diethoxyethyl)-(3-ethylphenyl)amine

Cat. No. B8296074
M. Wt: 237.34 g/mol
InChI Key: YSPQUZCWKUKIBM-UHFFFAOYSA-N
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Patent
US07109229B2

Procedure details

To a solution of trifluoroacetic anhydride (45 mL) in trifluoroacetic acid (45 mL) at 4° C. under N2 was added (2,2-diethoxyethyl)-(3-ethylphenyl)amine (11.47 g, 48.36 mmol). After stirring for 30 min, the cold mixture was diluted with trifluoroacetic acid (60 mL). The mixture was stirred at reflux for 2.5 d, concentrated and extracted with methylene chloride (3×100 mL). The combined organic layers were washed with saturated NaHCO3 (3×60 mL), saturated NaCl (60 mL), dried (MgSO4) and concentrated. Flash chromatography (SiO2, 25% EtOAc/hexanes) gave the title compound (1.6 g, 23%) as a brown crystalline solid. 1H NMR (CDCl3) δ 8.03 (bs, 1H), 7.57 (m, 1H), 7.18 (s, 1H), 7.12 (m, 1H), 6.68 (m, 1H), 6.46 (m, 1H), 2.73 (m, 2H), 1.26 (m, 3H)
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
11.47 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
23%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(OC(=O)C(F)(F)F)=O.C(O[CH:17](OCC)[CH2:18][NH:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH2:26][CH3:27])[CH:21]=1)C>FC(F)(F)C(O)=O>[CH2:26]([C:22]1[CH:21]=[C:20]2[C:25]([CH:17]=[CH:18][NH:19]2)=[CH:24][CH:23]=1)[CH3:27]

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
11.47 g
Type
reactant
Smiles
C(C)OC(CNC1=CC(=CC=C1)CC)OCC
Name
Quantity
45 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 d
Duration
2.5 d
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NaHCO3 (3×60 mL), saturated NaCl (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%
Name
Type
product
Smiles
C(C)C1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.